![molecular formula C20H19N3O3 B5771172 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its specificity for EGFR. This allows for the study of EGFR signaling pathways without the interference of other tyrosine kinases. One of the limitations of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
1. Combination therapy: 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in combination with other cancer treatments.
2. New delivery methods: Future studies could investigate new delivery methods for 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone to improve its solubility and bioavailability.
3. New targets: Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in targeting other tyrosine kinases or signaling pathways involved in cancer.
4. Clinical trials: Further clinical trials could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in cancer treatment.
Synthesemethoden
The synthesis of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone involves multiple steps. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline. The second step involves the reaction of 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline with 2-methyl-1,2-dihydrophthalazine-1,4-dione in the presence of a base. This reaction produces 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(morpholine-4-carbonyl)phenyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22-20(25)17-5-3-2-4-16(17)18(21-22)14-6-8-15(9-7-14)19(24)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNZLEQPOUBLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.